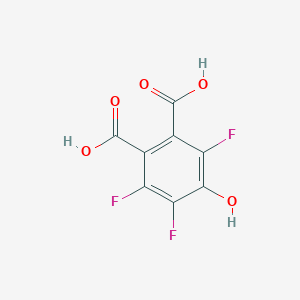

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3F3O5 |

|---|---|

Molecular Weight |

236.10 g/mol |

IUPAC Name |

3,4,6-trifluoro-5-hydroxyphthalic acid |

InChI |

InChI=1S/C8H3F3O5/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h12H,(H,13,14)(H,15,16) |

InChI Key |

BYXIMXYJZPMWAX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)O)F)F)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3,5,6 Trifluorophthalic Acid

Established Synthetic Routes and Precursors

The principal synthetic strategies for preparing 4-hydroxy-3,5,6-trifluorophthalic acid are detailed below, each utilizing a different starting material and reaction sequence.

Alkaline Hydrolysis of Tetrafluorophthalimide (B2386555) and Related Derivatives

One prominent method for the synthesis of fluorinated phthalic acids involves the alkaline hydrolysis of tetrafluorophthalimide and its derivatives. A relevant example is the hydrolysis of N-methyl tetrafluorophthalimide to produce tetrafluorophthalic acid, which can then be converted to the desired hydroxy derivative. google.com

In a typical procedure, N-methyl tetrafluorophthalimide is subjected to hydrolysis in the presence of a catalyst, such as tosic acid, under elevated temperature and pressure. google.com The reaction is carried out in an aqueous medium, and the ratio of the reactants and the catalyst concentration are carefully controlled to ensure efficient conversion. The resulting tetrafluorophthalic acid is then isolated and can be used as a precursor for the synthesis of 4-hydroxy-3,5,6-trifluorophthalic acid. While this method does not directly yield the target compound, it establishes a viable pathway from a phthalimide (B116566) derivative.

Conversion from Tetrafluorophthalic Acid

A direct and high-yield route to 4-hydroxy-3,5,6-trifluorophthalic acid involves the alkaline hydrolysis of tetrafluorophthalic acid. google.com This method is particularly effective for industrial-scale production due to its efficiency and the availability of the starting material.

The process entails the reaction of tetrafluorophthalic acid with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous solution. google.com The reaction is typically conducted at temperatures ranging from 70 to 120°C, with an optimal range of 80 to 95°C. google.com The concentration of the alkaline solution and the reaction time are critical parameters that are optimized to maximize the yield of the desired product. Following the hydrolysis, the reaction mixture is acidified to a pH of 1 to 4 to precipitate the 4-hydroxy-3,5,6-trifluorophthalic acid, which is then isolated and purified. google.com

| Parameter | Condition Range | Optimal Condition |

|---|---|---|

| Temperature | 70-120°C google.com | 80-95°C google.com |

| pH for Precipitation | 1-4 google.com | - |

| Alkaline Compound | Sodium Hydroxide, Potassium Hydroxide google.com | - |

Derivation from Nitrile Precursors

Another synthetic avenue explores the use of fluorinated nitrile compounds as precursors. Tetrafluorophthalonitrile (B154472) is a key starting material in this approach. The synthesis of tetrafluorophthalonitrile can be achieved from tetrachlorophthalonitrile (B161213) through a halogen exchange reaction. This involves treating tetrachlorophthalonitrile with a fluorinating agent, such as potassium fluoride (B91410), in a suitable solvent at elevated temperatures. chemicalbook.com

Once tetrafluorophthalonitrile is obtained, it can be converted to 4-hydroxy-3,5,6-trifluorophthalic acid through a series of hydrolysis and hydroxylation steps. This typically involves the hydrolysis of the nitrile groups to carboxylic acid functionalities and the subsequent introduction of a hydroxyl group onto the aromatic ring. While the complete, detailed pathway from tetrafluorophthalonitrile to the final product is less commonly documented in readily available literature, it represents a potential synthetic route based on established chemical transformations of fluorinated aromatic nitriles.

Optimization of Reaction Conditions for Industrial Production and Laboratory Scale

The efficiency and economic viability of synthesizing 4-hydroxy-3,5,6-trifluorophthalic acid are highly dependent on the optimization of reaction conditions. Key factors that are manipulated to enhance reaction kinetics and yield include temperature, pH, solvent selection, and the use of catalytic systems.

Influence of Temperature and pH on Reaction Kinetics and Yield

Temperature plays a critical role in the rate of reaction and the formation of byproducts. For the conversion of tetrafluorophthalic acid, maintaining the temperature between 80 and 95°C is crucial for achieving a high yield of the desired product. google.com Temperatures below this range can lead to slow reaction rates, while temperatures exceeding 120°C may promote the formation of undesirable side products. google.com

The pH of the reaction mixture is another vital parameter, particularly during the workup and isolation stages. After the alkaline hydrolysis, the pH must be carefully adjusted to the acidic range of 1 to 4 to ensure the complete precipitation of the 4-hydroxy-3,5,6-trifluorophthalic acid. google.com This precise control of pH is essential for maximizing the isolated yield and purity of the final product.

Evaluation of Solvents and Catalytic Systems

While the direct conversion of tetrafluorophthalic acid to its hydroxy derivative is typically performed without a catalyst, other related synthetic steps may benefit from catalysis. For instance, in the hydrolysis of N-methyl tetrafluorophthalimide, tosic acid is used as a catalyst to facilitate the reaction. google.com The selection of an appropriate catalyst is dependent on the specific reaction being performed and can be a key factor in optimizing the synthetic process. The development of novel and more efficient catalytic systems remains an active area of research in the synthesis of fluorinated aromatic compounds. mdpi.com

| Precursor | Key Reaction Type | Reference |

|---|---|---|

| Tetrafluorophthalimide and its Derivatives | Alkaline Hydrolysis | google.com |

| Tetrafluorophthalic Acid | Alkaline Hydrolysis | google.com |

| Tetrafluorophthalonitrile | Halogen Exchange, Hydrolysis, Hydroxylation | chemicalbook.com |

Elucidation of Reaction Intermediates and Pathways

Understanding the intermediates and pathways in a chemical synthesis is crucial for optimizing reaction conditions and improving yields. This section delves into the formation of key intermediates and the mechanisms of subsequent transformations.

While direct studies on 4-hydroxy-3,5,6-trifluorophthalamic acid are not extensively detailed in available literature, its formation as a reaction intermediate can be inferred from established chemical principles involving phthalic anhydrides. Phthalamic acids are amide-acid compounds that are typically formed through the nucleophilic attack of ammonia (B1221849) or a primary amine on a phthalic anhydride (B1165640) precursor.

The reaction of a cyclic anhydride, such as a substituted phthalic anhydride, with an amine or another nucleophile leads to the opening of the anhydride ring. For instance, the reaction of 4,5-dichlorophthalic anhydride with thiosemicarbazide (B42300) in boiling glacial acetic acid results in the formation of 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid, a phthalamic acid analogue. mdpi.com This process demonstrates the characteristic ring-opening of the anhydride to yield a compound with both a carboxylic acid group and a carboxamide group.

A similar pathway is observed in the multi-step synthesis of 2,4,5-trifluorobenzoic acid, which begins with tetrachlorophthalic anhydride. americanlaboratory.com In this synthesis, an intermediate N-methylphthaldiamide is formed, which is subsequently hydrolyzed under acidic conditions to yield the corresponding phthalic acid. americanlaboratory.com This hydrolysis step, converting the amide functional group into a carboxylic acid, is the key transformation that a phthalamic acid intermediate would undergo to form the final phthalic acid product. Therefore, it is mechanistically plausible that if a synthesis for 4-hydroxy-3,5,6-trifluorophthalic acid were to start from its corresponding anhydride, the reaction with ammonia would transiently form 4-hydroxy-3,5,6-trifluorophthalamic acid, which would then be hydrolyzed to the target diacid.

Decarboxylation, the removal of a carboxyl group, is a critical reaction in the synthesis of many aromatic compounds. In the context of fluorinated benzoic acids, traditional methods often require high temperatures, which can limit their applicability. hokudai.ac.jp However, recent research has illuminated alternative, milder mechanisms.

One innovative approach involves a photoinduced ligand-to-metal charge transfer (LMCT) process. dovepress.com This strategy, applied to the decarboxylative fluorination of benzoic acids, uses a copper catalyst. The light-mediated LMCT from the carboxylate to the copper center facilitates the formation of an aryl radical. This radical is then captured by the copper to form a high-valent arylcopper(III) intermediate, which can then undergo reductive elimination to form the desired product. researchgate.net This radical decarboxylative carbometalation strategy allows for reactions to occur at significantly lower temperatures (e.g., 35 °C) than conventional methods, which often require temperatures above 140 °C. hokudai.ac.jpresearchgate.net

The efficiency of decarboxylation in polyfluorinated benzoic acids is also highly dependent on the reaction conditions, such as the presence of N-bases. Studies using ¹⁹F NMR spectroscopy to investigate the decarboxylation kinetics of pentafluorobenzoic and tetrafluorobenzoic acids have shown that the reaction rate is influenced by the structure of the acid and the pKa of the N-base. google.com It was observed that pentafluorobenzoic acid decarboxylates approximately two orders of magnitude faster than tetrafluorobenzoic acid. The rate-determining step in these base-mediated reactions is suggested to be the attack of the protonated N-base on the carboxylate anion. google.com

Innovative Synthetic Strategies for 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID Analogues

The development of novel synthetic methods is driven by the need for greater efficiency, safety, and sustainability. For complex molecules like fluorinated phthalic acid analogues, innovative strategies such as microwave-assisted synthesis and the application of green chemistry principles are particularly valuable.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.com This technique utilizes microwave irradiation to heat reactions rapidly and uniformly, which can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products. mdpi.com

In the synthesis of phthalimide derivatives, which are structurally related to the target compound's potential precursors, microwave irradiation has proven highly effective. For example, the reaction of phthalic anhydride with amino acids under solvent-free "dry" conditions using microwaves can be completed in minutes with excellent yields and without racemization. epa.gov Similarly, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride was found to be faster and more efficient under microwave heating compared to conventional oil-bath heating. mdpi.com

The table below summarizes the advantages observed in microwave-assisted synthesis for related compounds.

| Reaction | Conventional Heating Conditions | Microwave-Assisted Conditions | Key Advantage |

| N-alkylation of pyrrolidine-fused chlorin | 8 hours | 4 hours @ 135 °C | 50% reduction in reaction time. mdpi.com |

| Suzuki coupling of 4-bromo-1,8-naphthalimide | Not specified | 30 minutes @ 70 °C | Faster and more efficient synthesis. mdpi.com |

| Synthesis of Phthalimide Derivatives | Not specified | Minutes, solvent-free | Extremely fast, high yield, solventless. epa.gov |

These examples highlight the potential of microwave-assisted techniques to accelerate the synthesis of analogues of 4-hydroxy-3,5,6-trifluorophthalic acid, contributing to more time- and energy-efficient processes. mdpi.com

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of fluorinated organic compounds, which are crucial in pharmaceuticals and materials science, presents unique challenges and opportunities for applying these principles. dovepress.comresearchgate.net

Traditional fluorination methods often rely on hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). dovepress.com A core principle of green chemistry is to design less hazardous chemical syntheses. Modern methods aim to replace these dangerous reagents with safer alternatives. Another key principle is energy efficiency. Many conventional syntheses require high temperatures, whereas innovative methods, such as the photoinduced decarboxylation mentioned earlier, can proceed at much lower temperatures, thus saving energy. hokudai.ac.jpresearchgate.netnih.gov

Further green chemistry principles relevant to fluorinated organic acid synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. The use of catalytic processes is central to this goal.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of toxic solvents. Solvent-free reactions, sometimes facilitated by microwave heating or mechanochemistry, are ideal. epa.govnih.gov

Use of Renewable Feedstocks: While not always feasible for complex fluorinated molecules, this principle encourages sourcing starting materials from renewable origins. A related approach is the use of readily available and inexpensive starting materials, such as carbon dioxide, which has been used in the electrochemical synthesis of fluorinated aromatic carboxylic acids. hokudai.ac.jp

By embracing these principles, the synthesis of fluorinated compounds can become more sustainable, cost-effective, and environmentally friendly. nih.gov

Chemical Transformations and Reactivity of 4 Hydroxy 3,5,6 Trifluorophthalic Acid

Core Reaction Mechanisms

The reactivity of 4-hydroxy-3,5,6-trifluorophthalic acid is characterized by several fundamental reaction mechanisms, including nucleophilic aromatic substitution on the electron-poor ring and reactions typical of its carboxyl and hydroxyl functional groups.

Aryl halides are generally unreactive towards nucleophiles, but this reactivity is dramatically enhanced when the aromatic ring bears strong electron-withdrawing groups. uomustansiriyah.edu.iq In the case of 4-hydroxy-3,5,6-trifluorophthalic acid, the presence of three fluorine atoms and two carboxyl groups strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iq

First, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a fluorine atom). This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing substituents. masterorganicchemistry.com In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. uomustansiriyah.edu.iq

The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the powerful electron-withdrawing inductive effect of the highly electronegative fluorine atom, making the carbon atom it is attached to more electrophilic. uomustansiriyah.edu.iqyoutube.com

| Nucleophile (Nu⁻) | Potential Product | Reaction Type |

|---|---|---|

| Methoxide (CH₃O⁻) | 4-Hydroxy-3,5-difluoro-6-methoxyphthalic acid | Nucleophilic Aromatic Substitution (Ether Formation) |

| Ammonia (B1221849) (NH₃) | 6-Amino-4-hydroxy-3,5-difluorophthalic acid | Nucleophilic Aromatic Substitution (Amination) |

| Hydroxide (B78521) (OH⁻) | 4,6-Dihydroxy-3,5-difluorophthalic acid | Nucleophilic Aromatic Substitution (Hydroxylation) |

| Thiophenoxide (C₆H₅S⁻) | 4-Hydroxy-3,5-difluoro-6-(phenylthio)phthalic acid | Nucleophilic Aromatic Substitution (Thioether Formation) |

The presence of both carboxylic acid and hydroxyl groups allows for multiple esterification pathways. The two carboxylic acid groups can be readily esterified through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. acs.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Subsequent dehydration yields the ester and water. hokudai.ac.jp This reaction is an equilibrium process, and typically an excess of the alcohol is used to drive it towards the product. acs.org

The phenolic hydroxyl group can also be converted into an ester, but this generally requires different reaction conditions to avoid reaction with the less nucleophilic carboxyl groups. This is typically achieved by reacting the molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). The base deprotonates the phenolic hydroxyl, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.

| Functional Group | Reaction Name | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acids (-COOH) | Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Dimethyl 4-hydroxy-3,5,6-trifluorophthalate |

| Hydroxyl (-OH) | Acylation | Acetyl Chloride (CH₃COCl), Pyridine | 4-Acetoxy-3,5,6-trifluorophthalic acid |

The reduction of highly fluorinated aromatic carboxylic acids can proceed via two primary pathways, depending on the reaction conditions. rsc.orgrsc.org One pathway is the reduction of the carboxylic acid groups to their corresponding alcohols (hydroxymethyl groups). The second pathway involves reductive hydrodefluorination, where a fluorine atom on the aromatic ring is replaced by a hydrogen atom. rsc.org Studies on pentafluorobenzoic acid have shown that electrochemical reduction can selectively achieve either transformation by controlling the cathode potential. rsc.org Applying this to 4-hydroxy-3,5,6-trifluorophthalic acid, it is plausible that mild reducing agents could convert the dicarboxylic acid into the corresponding diol, while more specialized reductive conditions could lead to hydrodefluorination.

The oxidation of 4-hydroxy-3,5,6-trifluorophthalic acid would primarily involve the phenolic hydroxyl group. Phenols can be oxidized to quinones or undergo oxidative coupling to form polymeric materials. The highly electron-deficient nature of the ring may influence the oxidation potential and the stability of the resulting products. Another potential transformation is deoxyfluorination, where the hydroxyl group is replaced by a fluorine atom, a reaction that can be achieved with specialized reagents. nih.gov

Formation of Polycyclic and Heterocyclic Systems

Utilization in Quinoline (B57606) Derivative Synthesis

A review of established chemical literature and reaction databases indicates that the utilization of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID as a direct precursor for the synthesis of quinoline derivatives is not a documented or conventional synthetic pathway. The common and historically significant methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, typically involve the cyclization of aniline (B41778) derivatives with compounds like glycerol, α,β-unsaturated carbonyls, or molecules containing a reactive methylene (B1212753) group adjacent to a carbonyl, respectively nih.gov. These methods build the quinoline core structure through annulation onto a benzene (B151609) ring of an aniline precursor.

Phthalic acid and its derivatives are characteristically employed in syntheses that take advantage of the two adjacent carboxylic acid groups, such as the formation of phthalimides or as monomers for polyesters and polyimides. The core structure of phthalic acid does not readily lend itself to the types of cyclization and condensation reactions required to form the pyridine ring portion of the quinoline system. Therefore, there are no established research findings that detail a synthetic route to quinoline derivatives originating from 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID.

Application in Polyimide Chemistry through Amine Derivatives

While the direct synthesis of quinolines from 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID is not established, its structure is highly relevant to the synthesis of advanced fluorinated polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical stability vt.edu. The introduction of fluorine atoms into the polymer backbone can further enhance these properties, often improving solubility, optical transparency, and dielectric performance vt.eduscielo.br.

The application of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID in polyimide chemistry would proceed via its conversion into a suitable diamine monomer. This monomer could then be reacted with a tetracarboxylic dianhydride in a polycondensation reaction.

The general and widely practiced procedure for polyimide synthesis is a two-step process vt.edumdpi.com:

Polycondensation to form Poly(amic acid): A diamine and a dianhydride are reacted at ambient temperature in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). This step forms a soluble precursor polymer, a poly(amic acid) (PAA) scielo.brmdpi.com.

Imidization: The poly(amic acid) is then converted into the final polyimide through cyclization. This can be achieved either by thermal imidization, which involves heating the PAA to high temperatures (often above 350°C), or by chemical imidization using dehydrating agents like a mixture of acetic anhydride and pyridine at lower temperatures vt.edumdpi.com.

An amine derivative derived from 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID would serve as the fluorinated diamine monomer in this process. Reacting this specialized diamine with various aromatic dianhydrides allows for the creation of a range of fluorinated polyimides with tailored properties. For example, reacting a novel fluorinated diamine with a commercially available dianhydride like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) can yield highly soluble and optically transparent polyimides rsc.org.

The incorporation of the trifluorinated phenyl ring from the parent acid into the polyimide backbone is expected to yield polymers with several desirable characteristics, as summarized in the table below based on findings for structurally related fluorinated polyimides.

| Property | Typical Effect of Fluorine Incorporation | Rationale |

| Solubility | Increased | Bulky fluorine groups disrupt chain packing and reduce intermolecular forces, allowing solvent penetration. rsc.orgcore.ac.uk |

| Optical Transparency | Increased (Reduced Color) | Fluorine atoms decrease the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are responsible for the typical yellow/brown color of aromatic polyimides. scielo.br |

| Thermal Stability | High | The high strength of the Carbon-Fluorine bond contributes to the overall thermal resilience of the polymer. rsc.org |

| Glass Transition Temp. (Tg) | High | The rigidity of the fluorinated aromatic backbone maintains a high glass transition temperature. rsc.org |

| Dielectric Constant | Lowered | The high electronegativity and low polarizability of fluorine reduce the dielectric constant of the material. |

| Gas Permeability | Increased | The disruption of polymer chain packing increases the fractional free volume, facilitating the transport of gas molecules. rsc.org |

This table presents generalized data based on the properties of various fluorinated polyimides as described in the cited literature.

Structural Elucidation and Advanced Spectroscopic Investigations of 4 Hydroxy 3,5,6 Trifluorophthalic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the structure of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID.

1H, 13C, and 19F NMR for Chemical Shift Analysis

¹H NMR: In the proton NMR spectrum, the hydroxyl proton typically appears as a broad singlet in the region of 10-12 ppm, a characteristic chemical shift for acidic protons. The exact position can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons bonded to fluorine atoms exhibit complex splitting patterns due to carbon-fluorine coupling. Quaternary carbons, such as those in the carboxylic acid groups and the carbon attached to the hydroxyl group, are also observable.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, distinct signals are expected for each of the three fluorine atoms due to their different chemical environments. The chemical shifts for aromatic C-F bonds typically fall within the range of -110 to -150 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (hydroxyl) | 10.0 - 12.0 |

| ¹³C (aromatic C-F) | 140.0 - 160.0 |

| ¹³C (aromatic C-OH) | 150.0 - 160.0 |

| ¹³C (carboxylic acid) | 160.0 - 170.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings, as there is only one hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the hydroxyl proton with the carbon atom it is directly attached to, confirming the C-OH bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining long-range correlations. It would show correlations between the hydroxyl proton and adjacent aromatic carbons, as well as between the carboxylic acid protons (if observable) and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions between the hydroxyl proton and the fluorine atom at the adjacent position, providing information about the preferred conformation of the hydroxyl group.

Mass Spectrometry (MS) Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID (C₈H₃F₃O₅), the expected molecular weight is approximately 256.00 g/mol . HRMS would be able to confirm this with a high degree of precision, distinguishing it from other compounds with the same nominal mass. A common observation in mass spectrometry for this compound is the detection of the deprotonated molecule, [M-H]⁻, at m/z 254.0.

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can be used to fragment the molecule. The resulting fragmentation pattern provides a fingerprint that is characteristic of the compound's structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For this specific molecule, the loss of HF could also be a potential fragmentation pathway.

Table 2: Potential Mass Spectrometry Fragments for 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

| Fragment | Description |

|---|---|

| [M-H]⁻ | Deprotonated molecule |

| [M-H₂O]⁻ | Loss of a water molecule |

| [M-CO₂]⁻ | Loss of a carbon dioxide molecule |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID by observing their characteristic vibrational frequencies.

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups. The C-F stretching vibrations typically appear in the fingerprint region, between 1100 and 1200 cm⁻¹.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations. The symmetric stretching of the aromatic ring and the C-C bonds would be expected to produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid & Phenol) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-F (Aromatic) | Stretching | 1100 - 1200 |

| C-O (Phenol) | Stretching | 1200 - 1300 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic transitions within the molecule.

For an aromatic compound like 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, the expected electronic transitions would primarily be of the π → π* type, associated with the conjugated π-system of the benzene (B151609) ring. The presence of substituents—the hydroxyl group (-OH), fluorine atoms (-F), and carboxylic acid groups (-COOH)—can influence the energy of these transitions and, consequently, the absorption maxima (λmax). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands due to its electron-donating nature, which extends the conjugation. Conversely, the electron-withdrawing fluorine atoms and carboxylic acid groups may have a more complex effect, potentially leading to hypsochromic (blue) shifts or changes in the fine structure of the absorption bands.

A hypothetical UV-Vis spectrum of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID in a polar solvent like ethanol (B145695) would likely exhibit characteristic absorption bands corresponding to the electronic transitions of the substituted benzene ring. The analysis of such a spectrum would provide insights into the molecule's electronic properties and the influence of its functional groups on the π-electron system.

Table 1: Hypothetical UV-Vis Absorption Data for 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID in Ethanol This table is for illustrative purposes to show the type of data obtained from UV-Vis spectroscopy.

| Band | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Attributed Transition |

|---|---|---|---|

| I | ~210 | ~8,000 | π → π* |

| II | ~250 | ~600 | π → π* (benzenoid) |

Advanced Solid-State Structural Analysis

While solution-state techniques like UV-Vis and NMR provide valuable information about the electronic structure and connectivity of a molecule, a complete understanding of its properties requires knowledge of its three-dimensional structure and intermolecular interactions in the solid state. X-ray crystallography and Hirshfeld surface analysis are powerful tools for obtaining this information.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and how it packs in the crystal lattice. For derivatives of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, such as its esters or amides, X-ray crystallography would be instrumental in understanding the steric and electronic effects of the substituents on the molecular geometry.

For instance, the analysis could reveal the planarity of the benzene ring, the orientation of the carboxylic acid groups relative to the ring, and the presence of intramolecular hydrogen bonds, for example, between the hydroxyl group and an adjacent carboxylic acid group. The crystal packing would be dictated by a combination of intermolecular forces, including hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as potential halogen bonding involving the fluorine atoms.

Table 2: Hypothetical Crystallographic Data for a Methyl Ester Derivative of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID This table is for illustrative purposes to show the type of data obtained from X-ray crystallography.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (Å3) | 978.5 |

| Z | 4 |

| C-F bond lengths (Å) | 1.34 - 1.36 |

| C=O bond lengths (Å) | 1.20 - 1.22 |

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis partitions the crystal space into regions where the electron density of a given molecule is dominant. The Hirshfeld surface is defined as the surface where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white regions indicate contacts around the van der Waals separation.

Table 3: Hypothetical Summary of Intermolecular Contacts from Hirshfeld Surface Analysis for a Derivative of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID This table is for illustrative purposes to show the type of data obtained from Hirshfeld surface analysis.

| Contact Type | Percentage Contribution (%) |

|---|---|

| O···H / H···O | 45.2 |

| F···H / H···F | 22.5 |

| C···H / H···C | 15.8 |

| F···F | 5.5 |

| C···C | 4.0 |

Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational studies published that focus on 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID for the detailed topics requested. Therefore, it is not possible to provide an article with specific research findings for this compound according to the provided outline.

General computational chemistry principles suggest that studies on similar fluorinated aromatic acids could provide a framework for how such an analysis might be conducted. However, without direct research on 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, any discussion of its specific reactive sites, electronic structure, complexation behavior, conformational analysis, intermolecular interactions, or reaction mechanisms would be speculative and would not adhere to the requirement for scientifically accurate, detailed research findings.

To provide the requested article, published studies utilizing Density Functional Theory (DFT), molecular simulations, and other quantum chemical methods specifically on 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID would be required. Such studies were not found in the available search results.

Advanced Research Applications in Materials Science and Organic Synthesis

Role as a Synthetic Building Block for Complex Fluorinated Organic Scaffolds

Fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials, largely due to the unique properties conferred by fluorine, such as enhanced thermal stability and altered lipophilicity. researchgate.netconicet.gov.ar 4-Hydroxy-3,5,6-trifluorophthalic acid serves as a valuable starting material or intermediate for creating more complex fluorinated molecules. hokudai.ac.jp Its multiple reactive sites—two carboxylic acid groups, a hydroxyl group, and an activated aromatic ring—allow for a variety of chemical transformations.

The presence of the ortho-hydroxy group can direct certain reactions, such as decarboxylative functionalization, a process observed in analogous salicylic (B10762653) acid derivatives. lookchem.com This reactivity highlights its potential in metal-free transformations to generate other useful fluorinated synthons. While direct, complex multi-step syntheses starting from this specific phthalic acid are not widely documented in literature, its structure is emblematic of a class of fluorinated building blocks that synthetic chemists utilize to access novel molecular architectures. The principles of its reactivity can be applied to the synthesis of diverse structures, including fluorinated heterocycles and other poly-functionalized aromatic systems that are otherwise difficult to prepare. researchgate.netnih.gov

Intermediacy in the Synthesis of Quinolone Carboxylic Acid Precursors

Quinolone and fluoroquinolone carboxylic acids are a critical class of synthetic antibacterial agents. scispace.com The core structure of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. The synthesis of this scaffold often involves the cyclization of an aniline (B41778) derivative with a malonic ester derivative or a similar three-carbon unit (e.g., the Gould-Jacobs reaction). mdpi.com

4-Hydroxy-3,5,6-trifluorophthalic acid can be envisioned as a precursor for key intermediates in the synthesis of highly fluorinated quinolones. A plausible synthetic pathway would involve:

Selective Decarboxylation and Amination: Transformation of the phthalic acid into a trifluorohydroxybenzoic acid, followed by conversion of the hydroxyl group to an amino group, or direct amination of the ring.

Conversion to a Fluorinated Anthranilic Acid Derivative: Further functional group manipulation to yield a highly substituted anthranilic acid, which is a common starting material for quinolones.

Cyclization: Reaction of the resulting fluorinated aniline intermediate with reagents like diethyl ethoxymethylenemalonate to construct the pyridone ring of the quinolone core.

This strategy would allow the fluorine atoms and the hydroxyl (or a derivative) group to be precisely positioned on what becomes the benzo portion of the quinolone scaffold, potentially modulating the compound's antibacterial activity and pharmacokinetic properties. scispace.com

Development of Perfluoroaromatic Polyimides and Related Polymer Materials

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. scielo.br However, their application can be limited by poor solubility and color intensity arising from intermolecular charge-transfer complexes (CTCs). scielo.brmdpi.com The introduction of fluorine atoms into the polymer backbone is a well-established strategy to mitigate these issues. scielo.brsemanticscholar.org Fluorine-containing groups, such as the -CF3 group, disrupt chain packing and reduce intermolecular electronic interactions, which enhances solubility and optical transparency while often lowering the dielectric constant. mdpi.comrsc.org

4-Hydroxy-3,5,6-trifluorophthalic acid is a potential monomer for creating novel fluorinated polyimides. It can be chemically modified to form either a dianhydride or a diamine monomer. More specifically, its close chemical relative, 4-amino-3,5,6-trifluorophthalic acid, can be converted into 4-amino-3,5,6-trifluorophthalic anhydride (B1165640). This "AB-type" monomer, containing both an amine and an anhydride functionality in the same molecule, can undergo self-polycondensation at high temperatures to produce a perfluoroaromatic polyimide. This approach offers a direct route to highly fluorinated polymers with desirable properties for applications in microelectronics and aerospace.

Table 1: Properties of Fluorinated vs. Non-Fluorinated Polyimides

| Property | Typical Aromatic Polyimide | Fluorinated Polyimide | Benefit of Fluorination |

|---|---|---|---|

| Solubility | Poor in organic solvents | Good solubility | Enhanced processability |

| Optical Transparency | Yellow to brown color | Colorless or pale yellow | Suitability for optical applications |

| Dielectric Constant | > 3.0 | < 3.0 | Improved insulating properties for microelectronics |

| Water Absorption | Moderate | Low | Better performance in humid environments |

This table presents generalized data compiled from typical properties discussed in the literature. scielo.brmdpi.comrsc.org

Investigations in Supramolecular Chemistry and Metal Complexation

Ligand Design for Coordination Chemistry

The design of multifunctional ligands is a cornerstone of coordination chemistry, influencing the structure, stability, and reactivity of metal complexes. nih.gov Fluorinated ligands are of particular interest in the design of metallodrugs, as fluorination can beneficially modify physicochemical and biological properties. nih.gov 4-Hydroxy-3,5,6-trifluorophthalic acid possesses multiple functional groups capable of coordinating to metal ions.

The arrangement of a hydroxyl group ortho to a carboxylic acid group creates a potent bidentate chelation site, similar to that found in salicylic acid derivatives. This chelation is further influenced by intramolecular hydrogen bonding between the hydroxyl proton and the carboxylate oxygen, which imparts a rigid, planar geometry to the binding site. researchgate.net This structural rigidity can lead to predictable coordination geometries and the formation of stable metal complexes. The additional carboxylic acid group and the fluorinated ring provide further sites for intermolecular interactions, allowing for the construction of higher-order coordination polymers and metal-organic frameworks (MOFs).

Potential Coordination Modes:

Bidentate Chelation: Using the hydroxyl oxygen and one oxygen from the adjacent carboxylate group.

Bridging Ligand: Using both carboxylate groups to link multiple metal centers.

Multimodal Binding: A combination of chelation and bridging to form extended network structures.

Self-Assembly Principles Involving Fluorinated Aromatic Cores

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govmdpi.com The structure of 4-hydroxy-3,5,6-trifluorophthalic acid is well-suited to direct self-assembly through several key interactions. The highly polar nature of the C-F bond and the presence of multiple hydrogen-bond donors (-OH, -COOH) and acceptors (C=O, -OH, -F) provide a rich landscape for directed intermolecular forces.

Key interactions driving self-assembly include:

Hydrogen Bonding: The carboxylic acid groups can form strong, directional hydrogen bonds, often leading to dimer or catemer motifs. The hydroxyl group can also participate in hydrogen bonding networks. nih.gov

π-π Stacking: The aromatic core can engage in stacking interactions. The electron-deficient nature of the perfluorinated ring alters these interactions compared to non-fluorinated analogues. Interactions between a fluorinated ring and a non-fluorinated ring are often favorable. nih.govresearchgate.net

Dipole-Dipole and Halogen Interactions: The polarized C-F bonds create a significant molecular dipole. Furthermore, fluorine atoms can participate in weaker C–H···F or F···F interactions that can help guide the formation of specific, ordered supramolecular architectures. nih.govrsc.org

These combined interactions can lead to the formation of complex, well-defined nanostructures such as tapes, sheets, or porous networks in the solid state, a principle that is fundamental to crystal engineering and the development of functional organic materials. rsc.org

Analytical Method Development for 4 Hydroxy 3,5,6 Trifluorophthalic Acid and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating components of a mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, which possesses polar functional groups (hydroxyl and carboxylic acids), reversed-phase and ion-exchange chromatography are particularly suitable.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID is influenced by the hydrophobicity of the molecule and the composition of the mobile phase. A typical mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with an acidic additive like trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid groups and improve peak shape.

Ion-Exchange Chromatography (IEC): Given the acidic nature of the carboxylic acid groups, anion-exchange chromatography can be a highly effective separation method. In this technique, the stationary phase contains positively charged functional groups that interact with the negatively charged carboxylate ions of the analyte. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

A key parameter in the HPLC analysis of acidic compounds is the pH of the mobile phase. Controlling the pH is critical for achieving reproducible retention times and symmetrical peak shapes. For acidic compounds like 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, a mobile phase pH below the pKa of the carboxylic acid groups will ensure that the analyte is in its neutral form, leading to better retention on a reversed-phase column.

Table 1: Illustrative HPLC Parameters for the Analysis of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

| Parameter | Condition 1: Reversed-Phase | Condition 2: Anion-Exchange |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Strong Anion Exchange (SAX) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | A: 20 mM Phosphate Buffer (pH 7.0)B: 20 mM Phosphate Buffer with 1 M NaCl (pH 7.0) |

| Gradient | Gradient elution from 10% B to 90% B | Gradient elution from 0% B to 100% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 272 nm | UV at 272 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 30 °C | 35 °C |

This table presents hypothetical yet scientifically plausible HPLC conditions for the analysis of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID based on the analysis of similar fluorinated aromatic acids.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, a derivatization step is necessary to convert the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile derivatives.

Derivatization: The most common derivatization technique for compounds containing active hydrogens is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons of the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, making it amenable to GC analysis. The derivatization reaction is typically carried out in an anhydrous solvent at an elevated temperature to ensure complete reaction.

Another derivatization approach is esterification, where the carboxylic acid groups are converted to their corresponding esters (e.g., methyl esters) using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

GC-MS Analysis: Following derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. The mass spectrum of the derivatized 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID will show a characteristic molecular ion peak and fragmentation pattern that can be used for structural elucidation and confirmation.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-600 amu |

This table outlines plausible GC-MS conditions for the analysis of the silylated derivative of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID, based on general practices for similar compounds.

Integration of Hyphenated Techniques for Complex Mixture Analysis

The coupling of a separation technique with a spectroscopic detection method, known as a hyphenated technique, is a powerful approach for the analysis of complex mixtures. The combination of liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides both separation of the components in a mixture and their structural identification.

For the analysis of reaction mixtures or samples containing 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID and its derivatives, LC-MS is particularly advantageous. It allows for the direct analysis of the sample without the need for derivatization, preserving the original chemical structures of the analytes. The liquid chromatograph separates the parent compound from its derivatives and any impurities, and the mass spectrometer provides mass information for each eluting peak, facilitating their identification.

In cases where higher sensitivity is required, tandem mass spectrometry (MS/MS) can be employed. In an LC-MS/MS system, a specific ion from the mass spectrometer is selected and subjected to fragmentation, and the resulting fragment ions are analyzed. This technique, often referred to as Selected Reaction Monitoring (SRM), provides a high degree of selectivity and sensitivity, making it ideal for trace analysis or analysis in complex matrices.

The integration of these hyphenated techniques allows for a comprehensive characterization of 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID and its derivatives, providing detailed information on purity, identity, and the presence of any related substances.

Current Research Challenges and Future Directions

Addressing Synthetic Efficiency and Atom Economy

The commercial viability and environmental footprint of any chemical compound are intrinsically linked to the efficiency of its synthesis. For 4-hydroxy-3,5,6-trifluorophthalic acid, a key industrial manufacturing method involves the hydrolysis of tetrafluorophthalic acid. google.com A patented process outlines the reaction of tetrafluorophthalic acid with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in an aqueous solution. google.com

The reaction is typically carried out at temperatures between 70°C and 120°C. google.com Temperatures below this range can lead to a significant decrease in the reaction rate, while exceeding it can promote the formation of byproducts, thereby reducing the yield of the desired product. google.com The process, as described in a key patent, reports a high yield of 98% for 4-hydroxy-3,5,6-trifluorophthalic acid monohydrate, indicating excellent conversion efficiency. google.com

Atom Economy Calculation:

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy signifies a more sustainable process with less waste generation.

For the synthesis of 4-hydroxy-3,5,6-trifluorophthalic acid from tetrafluorophthalic acid and sodium hydroxide, the balanced chemical equation is:

C₈H₂F₄O₄ + 2NaOH → C₈H₃F₃O₅ + NaF + H₂O

The atom economy is calculated as follows:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Hydroxy-3,5,6-trifluorophthalic acid | C₈H₃F₃O₅ | 256.10 | Desired Product |

| Tetrafluorophthalic acid | C₈H₂F₄O₄ | 238.09 | Reactant |

| Sodium hydroxide | NaOH | 40.00 | Reactant |

| Sodium fluoride (B91410) | NaF | 41.99 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Molecular Weight of Desired Product: 256.10 g/mol

Total Molecular Weight of Reactants: 238.09 g/mol + (2 * 40.00 g/mol ) = 318.09 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (256.10 / 318.09) x 100 ≈ 80.5%

An atom economy of approximately 80.5% is quite favorable for an industrial process, indicating that a large proportion of the reactant atoms are incorporated into the final product. However, the formation of sodium fluoride and water as byproducts presents opportunities for further process optimization to enhance sustainability. Future research in this area could focus on developing catalytic systems that minimize the generation of these byproducts or find valuable applications for them, thereby moving closer to a 100% atom-economical process.

Exploring Novel Derivatization Pathways and Chemical Space

The two carboxylic acid groups and the phenolic hydroxyl group of 4-hydroxy-3,5,6-trifluorophthalic acid, combined with the activated aromatic ring, offer a rich platform for chemical modifications. Exploring novel derivatization pathways is crucial for expanding the chemical space around this core structure and unlocking new applications.

One potential avenue for derivatization is through cycloaddition reactions . Phthalic anhydrides, which can be readily formed from the corresponding dicarboxylic acids, are known to participate in 1,3-dipolar cycloaddition reactions with species like azomethine ylides. rsc.org This could lead to the synthesis of complex, spiro-fused heterocyclic systems. Furthermore, the electron-deficient nature of the fluorinated ring could influence the regioselectivity and stereoselectivity of such reactions.

Condensation reactions with diamines or other binucleophiles offer another promising route to novel derivatives. The reaction of the dicarboxylic acid or its anhydride (B1165640) with aromatic or aliphatic diamines can lead to the formation of polyimides or other heterocyclic structures. These reactions are fundamental in the synthesis of high-performance polymers, and the presence of fluorine atoms and a hydroxyl group in the monomer could impart desirable properties such as thermal stability, chemical resistance, and altered solubility.

The carboxylic acid functionalities also allow for the synthesis of a variety of esters and amides through standard esterification and amidation protocols. These derivatives could be explored for applications in pharmaceuticals and agrochemicals, where the trifluorinated hydroxyphenyl moiety can act as a key pharmacophore.

Advanced Mechanistic Insights into Fluorine Reactivity

The three fluorine atoms on the aromatic ring of 4-hydroxy-3,5,6-trifluorophthalic acid significantly influence its reactivity, primarily through their strong electron-withdrawing inductive effects. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Understanding the mechanism of these reactions is key to predicting and controlling the synthesis of new derivatives.

Computational studies on similar polyfluorinated aromatic compounds have shed light on the mechanistic continuum of SNAr reactions, which can range from a classical two-step (Meisenheimer complex) mechanism to a concerted process. nih.govstrath.ac.uk For highly activated systems like polyfluoroarenes, the reaction pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent.

In the case of 4-hydroxy-3,5,6-trifluorophthalic acid, the hydroxyl group, being an electron-donating group by resonance, will direct nucleophilic attack to the ortho and para positions. However, the strong inductive effect of the fluorine atoms and the carboxylic acid groups will activate the entire ring towards nucleophilic attack. Advanced computational studies, such as those employing density functional theory (DFT), could provide valuable insights into the transition states and reaction energy profiles for the substitution of each of the fluorine atoms. This would allow for a more rational design of synthetic strategies to achieve regioselective functionalization.

Furthermore, the interplay between the hydroxyl group and the adjacent fluorine atoms can lead to interesting reactivity patterns, including the potential for intramolecular hydrogen bonding to influence reaction pathways. Mechanistic investigations will be crucial for harnessing the unique reactivity of this molecule.

Strategic Directions in Patent Landscape and Academic Research Trends

The patent landscape for 4-hydroxy-3,5,6-trifluorophthalic acid and its derivatives points towards its importance as a key building block in several high-value applications. A significant number of patents revolve around its synthesis and its use as a precursor for quinolonecarboxylic acid-based antibacterial agents. google.com This highlights the established commercial interest in this compound within the pharmaceutical industry.

Emerging trends in the patent literature for related fluorinated aromatics suggest a growing interest in their application in materials science . Fluorinated monomers are increasingly being used in the synthesis of specialty polymers with enhanced thermal stability, optical properties, and chemical resistance. researchgate.netdatapdf.com Therefore, a strategic direction for future patent filings related to 4-hydroxy-3,5,6-trifluorophthalic acid would be to explore its use in the development of novel fluorinated polyesters, polyamides, and polyimides.

From an academic perspective, the research trends are leaning towards the development of new synthetic methodologies for accessing highly functionalized fluorinated building blocks. researchgate.net There is a continuous drive to discover more efficient and selective fluorination and fluoroalkylation methods. mdpi.com Academic research focusing on 4-hydroxy-3,5,6-trifluorophthalic acid could contribute to this field by exploring its utility as a versatile platform for synthesizing a library of novel fluorinated compounds. The investigation of its unique reactivity and the development of new derivatization strategies would be of significant academic interest.

Furthermore, the exploration of this compound and its derivatives in areas such as organocatalysis, coordination chemistry (as ligands), and supramolecular chemistry represents fertile ground for future academic research. The combination of multiple functional groups and the presence of fluorine atoms make it an intriguing candidate for creating novel molecular architectures with unique properties.

Q & A

Q. What are the optimal synthetic routes for 4-hydroxy-3,5,6-trifluorophthalic acid, and what challenges arise in regioselective fluorination?

- Methodological Answer : Regioselective fluorination of phenolic precursors can be achieved via halogen-exchange reactions using fluorinating agents like KF or CsF under anhydrous conditions. Protecting the hydroxyl group with LiHMDS (lithium hexamethyldisilazide) prior to fluorination minimizes side reactions . Post-synthesis, deprotection under acidic conditions (e.g., HCl/THF) yields the target compound. Challenges include controlling fluorination at the ortho and para positions due to steric hindrance from existing substituents. Optimization via temperature gradients (80–120°C) and solvent polarity adjustments (DMF vs. DMSO) improves yield .

Q. How can 4-hydroxy-3,5,6-trifluorophthalic acid be purified to >97% purity, and which analytical techniques validate its purity?

- Methodological Answer : Recrystallization in ethanol/water mixtures (7:3 v/v) removes unreacted intermediates. High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-modified mobile phase (0.1% TFA in acetonitrile/water) resolves impurities . Purity validation requires:

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 254.0) and isotopic patterns using NIST reference data .

- ATR-FTIR : Detect characteristic C-F stretches (1100–1200 cm⁻¹) and hydroxyl vibrations (broad peak ~3000 cm⁻¹) .

Q. What spectroscopic methods are critical for structural elucidation of 4-hydroxy-3,5,6-trifluorophthalic acid?

- Methodological Answer :

- ¹⁹F NMR : Resolve fluorine environments (δ -110 to -150 ppm for aromatic C-F bonds) with trifluoroacetic acid as an internal standard .

- ¹H-¹³C HSQC : Correlate hydroxyl protons (δ 10–12 ppm) with aromatic carbons.

- Isotopic Labeling : Deuterated analogs (e.g., methoxy-d₃ derivatives) clarify ambiguous signals in crowded spectral regions .

Advanced Research Questions

Q. How do fluorine substituents influence the acid dissociation constants (pKa) and solubility of 4-hydroxy-3,5,6-trifluorophthalic acid?

- Methodological Answer : Fluorine’s electron-withdrawing effect lowers the hydroxyl group’s pKa (predicted pKa₁ ~1.8, pKa₂ ~3.2 via computational DFT calculations). Solubility in polar solvents (e.g., DMSO) increases due to enhanced hydrogen bonding, while nonpolar solvents (e.g., hexane) show negligible solubility. Phase diagrams generated via gravimetric analysis (25–60°C) guide solvent selection for crystallization .

Q. What are the stability profiles of 4-hydroxy-3,5,6-trifluorophthalic acid under oxidative and thermal conditions?

- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at 220°C. Oxidative stability is assessed via accelerated aging (40°C/75% RH for 30 days), with LC-MS monitoring degradation products like 3,5,6-trifluorophthalic anhydride. Antioxidants (e.g., BHT at 0.1% w/w) mitigate degradation in aqueous buffers .

Q. Can 4-hydroxy-3,5,6-trifluorophthalic acid act as a bioisostere for natural phenolic acids in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) against COX-2 and LOX enzymes shows comparable binding energies (-8.2 kcal/mol) to sinapinic acid (SA), suggesting bioisosteric potential . In vitro assays (IC₅₀ determination) require pre-incubation with NADPH to account for metabolic activation. Fluorine’s electronegativity enhances π-stacking with aromatic residues in active sites .

Q. What computational strategies predict the reactivity of 4-hydroxy-3,5,6-trifluorophthalic acid in electrophilic substitution reactions?

- Methodological Answer : Frontier molecular orbital (FMO) analysis via Gaussian 16 identifies nucleophilic regions (localized on hydroxyl groups) and electrophilic regions (fluorinated carbons). Fukui functions (f⁻) guide predictions for nitration or sulfonation sites. Solvent effects are modeled using the SMD continuum approach .

Q. How are metabolites of 4-hydroxy-3,5,6-trifluorophthalic acid identified in mammalian hepatic microsomes?

- Methodological Answer : Incubate the compound with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C for 60 min. Quench with ice-cold acetonitrile, then analyze via UPLC-QTOF-MS. Major metabolites include glucuronide conjugates (observed [M+GlcA-H]⁻ at m/z 430.1) and hydroxylated derivatives (e.g., 3,4,5-trihydroxy-6-fluorophthalic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.